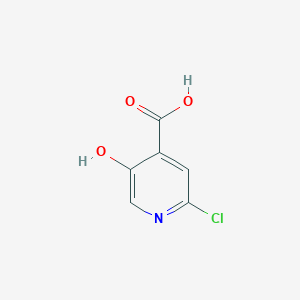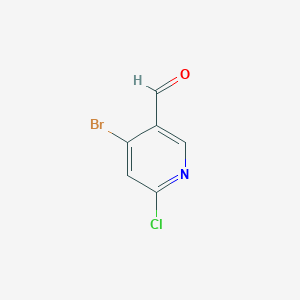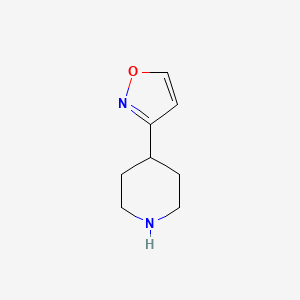
Kaempferol 5,7,4'-trimethyl ether
概要
説明
Kaempferol 5,7,4’-trimethyl ether, also known as 4’,5,7-trimethoxyflavonol, is a naturally occurring flavonoid compound. It is a derivative of kaempferol, a well-known flavonoid found in various plants. The molecular formula of Kaempferol 5,7,4’-trimethyl ether is C18H16O6, and it has a molecular weight of 328.32 g/mol . This compound is known for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities .
準備方法
Synthetic Routes and Reaction Conditions
Kaempferol 5,7,4’-trimethyl ether can be synthesized through the methylation of kaempferol. The process involves the reaction of kaempferol with methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of Kaempferol 5,7,4’-trimethyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Kaempferol 5,7,4’-trimethyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Kaempferol 5,7,4’-trimethyl ether .
科学的研究の応用
Kaempferol 5,7,4’-trimethyl ether has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the study of flavonoids.
作用機序
The mechanism of action of Kaempferol 5,7,4’-trimethyl ether involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and modulates inflammatory signaling pathways.
Anticancer Activity: It induces apoptosis and cell cycle arrest in cancer cells by modulating pathways such as PI3K/AKT, STAT3, and NF-κB.
類似化合物との比較
Kaempferol 5,7,4’-trimethyl ether is unique due to its specific methylation pattern, which enhances its biological activity compared to other flavonoids. Similar compounds include:
Kaempferol: The parent compound with hydroxyl groups instead of methoxy groups.
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Myricetin: A flavonoid with additional hydroxyl groups, leading to different biological activities.
Kaempferol 5,7,4’-trimethyl ether stands out due to its enhanced stability and bioavailability, making it a valuable compound for research and therapeutic applications .
特性
IUPAC Name |
3-hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-21-11-6-4-10(5-7-11)18-17(20)16(19)15-13(23-3)8-12(22-2)9-14(15)24-18/h4-9,20H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPXJCVFCJANKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Chloro[(1,3-dimesitylimidazol-2-ylidene)(N,N-dimethylbenzylamine)palladium(II)]](/img/structure/B3026683.png)
![(4aS,9bR)-ethyl 6-bromo-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B3026684.png)
![6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B3026685.png)




![[1-(4-Methylpyridin-2-yl)cyclopropyl]methanamine](/img/structure/B3026692.png)





